Methyl 2-chloroacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

> 10% in ethe

Synonyms

Canonical SMILES

Monomer for Specialty Polymers:

MCA can be used as a building block (monomer) for the synthesis of specialized polymers with specific properties. Research suggests it can be incorporated into acrylic polymers, potentially leading to materials with enhanced:

- Optical clarity: This property makes it potentially suitable for applications in aircraft glazing, as seen in some research studies [PubChem, Methyl 2-chloroacrylate, ].

- Chemical resistance: Research indicates MCA-based polymers might exhibit improved resistance to certain chemicals compared to traditional acrylics [National Toxicology Program (NTP), Methyl 2-chloroacrylate (80-63-7), ].

Organic synthesis:

MCA's reactive nature makes it a potential intermediate in the synthesis of various organic compounds. Researchers are exploring its use in the creation of:

- Fine chemicals: These are specialized chemicals used in various applications, including pharmaceuticals and agricultural products.

- Functional materials: These are materials with specific functionalities, such as conductivity or self-assembly, which can be utilized in various technological applications.

Bioconjugation:

Bioconjugation involves linking biological molecules (like proteins or antibodies) to synthetic molecules. Due to its reactivity, MCA could potentially be used as a linker molecule in bioconjugation studies, aiding the attachment of desired functionalities to biomolecules.

Model compound for toxicity studies:

MCA's irritant and potentially toxic nature can be utilized as a model compound in controlled laboratory settings to study the mechanisms of:

- Skin and respiratory tract irritation: Research is ongoing to understand the specific mechanisms by which MCA causes irritation [National Toxicology Program (NTP), Methyl 2-chloroacrylate (80-63-7), ].

- Genotoxicity: This refers to the potential of a substance to damage genetic material. Research is being conducted to evaluate MCA's potential genotoxic effects [National Toxicology Program (NTP), Methyl 2-chloroacrylate (80-63-7), ].

MCA is an organic compound classified as an acrylate ester. It serves as a monomer, a molecule that can bond with others to form polymers []. MCA plays a role in the synthesis of various specialty polymers used in scientific research [].

Molecular Structure Analysis

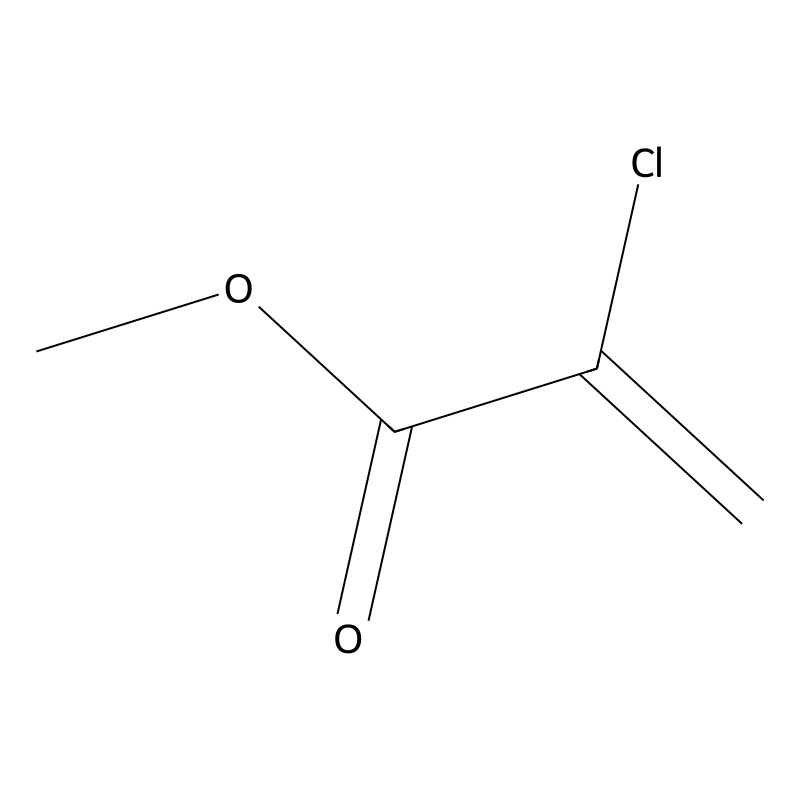

MCA's molecular structure features a chain of carbon atoms with a carbonyl group (C=O) and an ester group (O-C=O-CH3). A chlorine atom is attached to the second carbon atom in the chain, creating the "chloroacrylate" aspect []. This structure allows MCA to participate in polymerization reactions due to the presence of the reactive double bond (C=C).

Chemical Reactions Analysis

Synthesis

One method for MCA synthesis involves the reaction of chloroacetic acid and acetylene gas [].

HC≡CH + ClCH2COOH -> CH2=CClCOOCH3 (MCA) + HCl

Polymerization

MCA readily undergoes polymerization reactions, where multiple MCA molecules bond to form long chain polymers. The specific type of polymer formed depends on the reaction conditions and initiator molecules used [].

Other Reactions

MCA can participate in various other reactions in research settings, such as Michael addition reactions, which involve the addition of nucleophiles across the C=C double bond [].

Note

Due to safety considerations, specific details regarding the procedures for these reactions are omitted.

Physical And Chemical Properties Analysis

- Melting point: Not readily available [].

- Boiling point: 52 °C at 51.0 mmHg [].

- Solubility: Insoluble in water, soluble in organic solvents like diethyl ether [].

- Density: 1.189 g/cm3 at 20 °C [].

- Stability: MCA is relatively stable at room temperature but can polymerize exothermically (with heat release) upon initiation [].

MCA is a hazardous compound and should only be handled in a laboratory setting by trained professionals following appropriate safety protocols. It is:

- Polymerization: The compound can undergo free radical polymerization to form polymers that are used in coatings and adhesives.

- Nucleophilic Substitution: It reacts with nucleophiles, such as amines and thiols, leading to the formation of various derivatives. For instance, it can produce 2-aminothiazoline-4-carboxylic acid when reacted with thiourea .

- Michael Addition: This compound can also act as an electrophile in Michael addition reactions, where it can react with nucleophiles to form new carbon-carbon bonds.

Methyl 2-chloroacrylate exhibits notable biological activity primarily due to its irritant properties. It has been documented to cause:

- Skin Irritation: Contact with the skin can result in severe irritation and blistering.

- Respiratory Issues: Inhalation can lead to respiratory distress and pulmonary edema.

- Eye Damage: It is also highly irritating to the eyes, necessitating careful handling .

These biological effects underscore the importance of using appropriate safety measures when handling this compound.

Several methods exist for synthesizing methyl 2-chloroacrylate:

- Direct Chlorination: This method involves chlorinating methyl acrylate using chlorine gas under controlled conditions.

- Reactions with Thiourea: Methyl 2-chloroacrylate can be synthesized by reacting thiourea with methyl acrylate, which introduces the chlorine atom into the molecule .

- Esterification Reactions: The compound can also be formed through esterification processes involving chloroacetic acid and methanol under acidic conditions.

Methyl 2-chloroacrylate finds various applications in different fields:

- Polymer Production: It is used as a monomer for producing specialty polymers that are utilized in coatings, adhesives, and sealants.

- Chemical Synthesis: The compound serves as a reagent in organic synthesis for creating other useful chemical compounds.

- Research: It is employed in laboratories for studying polymerization processes and reaction mechanisms .

Studies on the interactions of methyl 2-chloroacrylate primarily focus on its reactivity and biological effects:

- Reactivity with Biological Molecules: Research indicates that this compound can react with amino acids and proteins, leading to potential modifications that could affect biological functions.

- Toxicological Studies: Investigations into its toxicity have revealed significant risks associated with exposure, highlighting the need for protective measures during handling.

Methyl 2-chloroacrylate shares similarities with several other compounds in terms of structure and reactivity. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Acrylate | CHO | Non-toxic; widely used in polymer production |

| Ethyl 2-chloroacrylate | CHClO | Similar reactivity but larger ethyl group |

| Vinyl Chloride | CHCl | Used primarily for PVC; less reactive than methyl |

| Methyl Methacrylate | CHO | Non-toxic; more stable than methyl 2-chloroacrylate |

Methyl 2-chloroacrylate's distinctive feature lies in its strong irritant properties and its specific reactivity profile due to the presence of both an acrylate group and a chlorine atom. This combination makes it particularly useful for certain applications while also necessitating careful handling due to its biological effects .

Physical Description

Color/Form

XLogP3

Boiling Point

52 °C @ 51 mm Hg

Density

1.189 @ 20 °C/4 °C

UNII

GHS Hazard Statements

H226 (80%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (80%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic